molecular formula C36H36N9O6P3 B12519987 4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline

4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline

Cat. No.: B12519987
M. Wt: 783.6 g/mol
InChI Key: XPRSKWMYVNKKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a triazatriphosphinine core

Preparation Methods

The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves multiple steps, typically starting with the preparation of the triazatriphosphinine core. This core is synthesized through a series of reactions involving phosphorus trichloride and ammonia, followed by the introduction of the hexaaniline moieties through nucleophilic substitution reactions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents being used to introduce new functional groups.

Scientific Research Applications

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: Used in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and triazatriphosphinine core allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Compared to other similar compounds, 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline stands out due to its unique combination of aromatic rings and triazatriphosphinine core. Similar compounds include:

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another triazine-based compound with similar applications in materials science.

    Hexakis(4-aminophenyl)benzene: A compound with multiple aromatic rings, used in the synthesis of advanced polymers.

    Tris(4-aminophenyl)phosphine oxide: Known for its applications in organic synthesis and materials science.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for new discoveries and innovations.

Properties

Molecular Formula

C36H36N9O6P3

Molecular Weight

783.6 g/mol

IUPAC Name

4-[[2,3,4,4,6-pentakis(4-aminophenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]aniline

InChI

InChI=1S/C36H36N9O6P3/c37-25-1-13-31(14-2-25)46-44-52(48-33-17-5-27(39)6-18-33)43-54(50-35-21-9-29(41)10-22-35,51-36-23-11-30(42)12-24-36)45(47-32-15-3-26(38)4-16-32)53(44)49-34-19-7-28(40)8-20-34/h1-24H,37-42H2

InChI Key

XPRSKWMYVNKKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)ON2P(N=P(N(P2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N)(OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N)OC7=CC=C(C=C7)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.